4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC8705485
Molecular Formula: C20H20Cl2N4O2S2
Molecular Weight: 483.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20Cl2N4O2S2 |
|---|---|
| Molecular Weight | 483.4 g/mol |
| IUPAC Name | 4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C20H20Cl2N4O2S2/c21-15-6-5-13(11-16(15)22)30(27,28)26-9-7-25(8-10-26)19-18-14-3-1-2-4-17(14)29-20(18)24-12-23-19/h5-6,11-12H,1-4,7-10H2 |
| Standard InChI Key | SMSXPNCZBSGUME-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)Cl)Cl |
| Canonical SMILES | C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)Cl)Cl |
Introduction
Chemical Identity and Structural Features
The compound belongs to the benzothieno[2,3-d]pyrimidine class, characterized by a sulfur-containing heterocyclic system fused with a pyrimidine ring. Its IUPAC name, 4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine, reflects three key structural components:
-
Benzothieno[2,3-d]pyrimidine core: A bicyclic system combining a benzene ring fused to a thiophene and pyrimidine moiety.
-
Piperazine sulfonyl group: A piperazine ring substituted with a sulfonyl (-SO₂-) group at the 4-position.
-
3,4-Dichlorophenyl moiety: A phenyl ring with chlorine atoms at the 3- and 4-positions, conferring lipophilicity and potential halogen-bonding interactions .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀Cl₂N₄O₂S₂ |
| Molecular Weight | 483.4 g/mol |
| SMILES | C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)Cl)Cl |
| InChIKey | SMSXPNCZBSGUME-UHFFFAOYSA-N |
| PubChem CID | 1323640 |
The sulfonyl group enhances solubility in polar aprotic solvents, while the dichlorophenyl moiety contributes to membrane permeability, as evidenced by its calculated partition coefficient (LogP ≈ 4.2) .
Synthesis and Characterization
Synthetic Routes
The synthesis likely follows a multi-step strategy common to piperazine-linked heterocycles:
-
Core Formation: Construction of the benzothieno[2,3-d]pyrimidine core via cyclization of 2-aminothiophene derivatives with carbonyl reagents.
-
Piperazine Sulfonylation: Reaction of piperazine with 3,4-dichlorobenzenesulfonyl chloride to form the sulfonylated intermediate.
-
Coupling Reaction: Nucleophilic substitution or Buchwald-Hartwig amination to link the sulfonylated piperazine to the pyrimidine core .
Key Reaction Conditions:
-
Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for sulfonylation.
-
Catalysts: Palladium-based catalysts for coupling reactions.
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures .
Analytical Characterization
-
NMR Spectroscopy: NMR would show signals for the tetrahydrobenzene protons (δ 1.5–2.5 ppm), aromatic protons (δ 7.0–8.0 ppm), and piperazine methylenes (δ 2.5–3.5 ppm).
-
Mass Spectrometry: ESI-MS would exhibit a molecular ion peak at m/z 483.4 ([M+H]⁺) .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Water Solubility | 0.01 mg/mL (25°C) |
| LogP (Partition Coeff.) | 4.2 |
| Polar Surface Area | 110 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 8 |
The low water solubility and high LogP suggest suitability for lipid-rich biological environments, such as cell membranes. The polar surface area indicates moderate permeability, aligning with Lipinski’s Rule of Five for drug-likeness .
| Compound Class | IC₅₀ (Cancer Cell Lines) | COX-2 Inhibition (%) |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | 5.5–11 μg/mL | 60–75% at 25 μg/mL |
| Benzothienopyrimidine | Not reported | Hypothesized |
While direct data for this compound is unavailable, its structural similarity to active analogs supports further evaluation in oncology and inflammation models .
Challenges and Future Directions
-
Synthetic Optimization: Improving yield in the coupling step through microwave-assisted or flow chemistry approaches.
-
In Vitro Profiling: Screening against cancer cell lines (e.g., MDA-MB-231, MCF-7) and inflammatory markers (e.g., COX-2, TNF-α).
-
ADMET Studies: Assessing metabolic stability, cytochrome P450 interactions, and toxicity in preclinical models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume